molecular formula C14H12N4O B2416369 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286732-91-9

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2416369
CAS No.: 1286732-91-9
M. Wt: 252.277
InChI Key: HPOWFNMLQYRUTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method provides a convenient and efficient route to the desired product with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tyrosine kinases, extracellular regulated protein kinases, and other enzymes involved in cancer cell proliferation. By binding to these targets, the compound disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of a pyrido[2,3-d]pyrimidine core with an aminophenyl group. This structure provides a versatile platform for further functionalization and optimization in drug design, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-17-13-12(3-2-8-16-13)14(19)18(9)11-6-4-10(15)5-7-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWFNMLQYRUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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